Home > Products > Screening Compounds P147677 > TECHNETIUM FURIFOSMIN
TECHNETIUM FURIFOSMIN - 144029-16-3

TECHNETIUM FURIFOSMIN

Catalog Number: EVT-1489241
CAS Number: 144029-16-3
Molecular Formula: C20H32N2O4.2C12H27O3P.Tc
Molecular Weight: 964.021
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Technetium furifosmin is a radiopharmaceutical compound that utilizes technetium-99m as its radioactive isotope. It is primarily employed in functional imaging, particularly for assessing multidrug resistance in tumors. This compound is notable for its lipophilic characteristics, which allow it to act as a substrate for P-glycoprotein, a membrane transporter associated with multidrug resistance in cancer cells. The ability of technetium furifosmin to accumulate in tumor cells makes it a valuable tool in nuclear medicine for cancer diagnostics.

Source and Classification

Technetium furifosmin is classified as a technetium-based radiopharmaceutical. It is synthesized using technetium-99m, which is derived from molybdenum-99 decay. The compound belongs to a broader category of radiopharmaceuticals that are designed for diagnostic imaging in nuclear medicine. Its chemical structure includes the furifosmin ligand, which enhances its affinity for tumor tissues.

Synthesis Analysis

Methods

The synthesis of technetium furifosmin typically involves the following steps:

  1. Preparation of Technetium-99m: Technetium-99m is obtained from a molybdenum-99/technetium-99m generator. The elution process involves passing saline through an alumina column that retains molybdenum while allowing technetium-99m to be collected as sodium pertechnetate.
  2. Complexation with Furifosmin: The sodium pertechnetate solution is mixed with furifosmin in a controlled environment, often under specific pH conditions to facilitate the formation of the technetium-furifosmin complex. This step may involve heating or adjusting the pH to optimize the yield and stability of the complex.
  3. Purification: Following synthesis, the resulting technetium furifosmin complex is purified to remove unreacted precursors and by-products, ensuring that the final product meets quality control standards for clinical use.

Technical Details

The synthesis process requires careful monitoring of reaction conditions such as temperature, pH, and concentration of reactants to ensure high radiochemical purity and stability of the final product.

Molecular Structure Analysis

Structure

The molecular structure of technetium furifosmin can be described as a coordination complex where technetium is coordinated with the furifosmin ligand. The ligand contains functional groups that facilitate binding to the technetium ion, allowing for effective imaging capabilities.

Data

  • Molecular Formula: C₁₃H₁₈N₄O₃S
  • Molecular Weight: Approximately 302.37 g/mol
  • The structure typically features a central technetium atom coordinated by nitrogen and sulfur atoms from the furifosmin ligand.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the formation of technetium furifosmin includes:

Technetium 99m+FurifosminTechnetium Furifosmin Complex\text{Technetium 99m}+\text{Furifosmin}\rightarrow \text{Technetium Furifosmin Complex}

This reaction highlights the coordination between the technetium ion and the functional groups present in the furifosmin molecule.

Technical Details

The reaction conditions must be optimized to ensure that the technetium ion achieves the desired oxidation state (typically +3 or +4) for effective binding with the ligand, which can influence both stability and biological behavior.

Mechanism of Action

Process

Technetium furifosmin functions primarily through its ability to accumulate in tumor cells, where it can be visualized using single photon emission computed tomography imaging techniques. The mechanism involves:

  1. Cellular Uptake: Technetium furifosmin enters cells via passive diffusion or active transport mechanisms facilitated by P-glycoprotein.
  2. Imaging: Once inside the cells, its radioactive properties allow for imaging through gamma cameras during diagnostic procedures.

Data

Studies indicate that technetium furifosmin accumulates more effectively in non-resistant tumor cells compared to multidrug-resistant variants, making it a useful agent for assessing drug resistance mechanisms in oncology .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear solution when prepared correctly.
  • Stability: The complex is stable under physiological conditions but may degrade over time if not stored properly.

Chemical Properties

  • Solubility: Soluble in saline solutions used for injection.
  • Radiochemical Purity: High purity levels are essential for clinical applications, generally exceeding 90% at time of use.

Relevant analyses include stability studies under various conditions (pH, temperature) and assessments of radiochemical purity over time post-synthesis .

Applications

Scientific Uses

  1. Functional Imaging: Technetium furifosmin is primarily used for imaging tumors and assessing multidrug resistance in cancer therapy.
  2. Research Tool: It serves as a research tool in studies investigating drug resistance mechanisms within various cancer cell lines.
  3. Clinical Diagnostics: Utilized in clinical settings to provide insights into tumor biology and treatment efficacy .
Biochemical Mechanisms and Molecular Interactions

Substrate Specificity for Multidrug Resistance Proteins

Tc-99m Furifosmin is a recognized transport substrate for P-glycoprotein (Pgp), an ATP-dependent efflux pump encoded by the MDR1 gene. This protein is overexpressed in multidrug-resistant (MDR) tumors and actively expels chemotherapeutic agents—and structurally similar diagnostic tracers—from cancer cells. Key findings include:

  • Competitive Inhibition by Modulators: In rat mammary carcinoma models (MatB/WT and drug-resistant MatB/AdrR cells), Furifosmin accumulation in resistant cells was 2.4-fold lower than in wild-type lines. Co-administration of the Pgp modulator PSC833 increased Furifosmin retention in MatB/AdrR cells by 2.4-fold but left wild-type uptake unchanged. This confirms Furifosmin is actively expelled by Pgp [2].
  • Kinetic Washout Differences: Dynamic imaging in tumor-bearing rats revealed significantly faster washout from Pgp-positive MatB/AdrR tumors (t½ = 46 min) compared to Pgp-negative controls (t½ = 78 min; p < 0.025). Tumor-to-muscle ratios at 30 minutes were 1.05 vs. 1.57 (p < 0.025), demonstrating differential retention as a functional marker of MDR [2].
  • Specificity Among Tc-Complexes: Furifosmin shares Pgp substrate specificity with other lipophilic cations like Tc-99m Sestamibi (MIBI) and Tc-99m Tetrofosmin. However, its lower background retention in liver and lung enhances tumor contrast in thoracic regions [4] [7].

Table 1: Furifosmin Specificity for Multidrug Resistance Proteins

Cell Line/Tumor ModelPgp ExpressionFurifosmin UptakeChange with PSC833
MatB/WT (wild-type)LowHighNo effect
MatB/AdrR (resistant)HighLow (↓60% vs. WT)↑240%

These properties enable Furifosmin as a functional imaging biomarker for MDR, potentially predicting chemotherapy resistance [2] [4].

Mitochondrial Localization Dynamics

The subcellular distribution of Furifosmin is governed by mitochondrial membrane potential (ΔΨm), similar to other lipophilic cationic tracers. However, its retention dynamics differ due to distinct electrochemical interactions:

  • ΔΨm-Dependent Accumulation: In isolated rat ventricular myocytes, >90% of intracellular Furifosmin localizes within mitochondria. This uptake is abolished by mitochondrial uncouplers like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates ΔΨm [3] [6].
  • Cytosolic Redistribution Artifacts: Differential centrifugation studies suggest Furifosmin initially concentrates in mitochondria but may leak into cytosol during cell fractionation. This artifact complicates ex vivo quantification but underscores mitochondrial sequestration in vivo [6].
  • Comparative Retention vs. Analogues: Furifosmin exhibits slower mitochondrial washout than MIBI due to weaker binding to cristae. In tumor cells, 65% of intracellular Furifosmin remains cell-associated after 60 minutes in efflux medium, versus <50% for MIBI [3] [6].

Table 2: Mitochondrial Uptake Parameters of Tc-Complexes

ParameterFurifosminTc-99m MIBIThallium-201
Mitochondrial Fraction>90%>90%<10% (cytosolic)
Uncoupler InhibitionCompleteCompleteNone
Efflux Half-Life78 min46 minN/A

Mitochondrial retention thus underpins Furifosmin’s utility in viability assessment but limits its sensitivity for MDR imaging compared to faster-washout agents [3] [6].

Membrane Transport Mechanisms and Efflux Pathways

Furifosmin crosses plasma membranes via passive diffusion and ion transport systems, while its efflux is modulated by cation transporters:

  • Uptake Mechanisms:
  • Passive Diffusion: As a lipophilic cation, Furifosmin diffuses across plasma membranes without energy requirements. Uptake is proportional to lipophilicity (log P = 3.4) and extracellular concentration [4] [6].
  • Na+/H+ Antiporter Involvement: Dimethyl amiloride (DMA), an inhibitor of Na+/H+ exchange, reduces Furifosmin uptake by 35% in cardiomyocytes. This suggests secondary active transport via this exchanger, particularly in depolarized tumor cells [3] [6].

  • Efflux Pathways:

  • Pgp-Mediated Efflux: As detailed in Section 1.1, Pgp binds Furifosmin via its diphosphine core, expelling it against concentration gradients. This process requires ATP hydrolysis [2] [4].
  • Non-Pgp Transporters: MRP1 (Multidrug Resistance-Associated Protein 1) may contribute to efflux in Pgp-negative tumors, though evidence is less robust than for Pgp [4].

  • Clinical Washout Kinetics: Rapid clearance from malignant tissues occurs in thyroid cancer metastases, where Furifosmin washout peaks within 2 minutes post-injection. Tumor-to-background ratios average 1.2:1, limiting visual contrast [5] [7].

Table 3: Membrane Transport Kinetics of Furifosmin

ProcessMechanismKey ModulatorsBiological Impact
Plasma Membrane UptakePassive diffusion + Na+/H+ exchangeDMA (inhibitor)↓35% uptake in myocytes
Mitochondrial SequestrationΔΨm-driven diffusionCCCP (uncoupler)↓90% accumulation
Cellular EffluxPgp ATPase pumpPSC833 (inhibitor)↑240% in resistant cells

These transport pathways dictate Furifosmin’s diagnostic performance: rapid efflux enables dynamic MDR imaging, but compromises lesion detectability in slow-clearance organs [2] [3] [5].

Concluding Synthesis

Tc-99m Furifosmin serves as a bioprobe interrogating membrane transporter activity and mitochondrial function. Its Pgp substrate specificity provides functional insights into multidrug resistance, while ΔΨm-dependent mitochondrial retention reflects cellular viability. However, rapid efflux via cation transporters limits its accumulation in target tissues, reducing diagnostic sensitivity compared to analogues like Tetrofosmin. Future applications could exploit its washout kinetics as a real-time biomarker for Pgp inhibition therapies.

Properties

CAS Number

144029-16-3

Product Name

TECHNETIUM FURIFOSMIN

Molecular Formula

C20H32N2O4.2C12H27O3P.Tc

Molecular Weight

964.021

Synonyms

TECHNETIUM FURIFOSMIN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.